Technical Profile: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Technical Profile: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
[1]
Executive Summary
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a functionalized pyrazole scaffold serving as a critical intermediate in the synthesis of bioactive small molecules. Distinguished by its 1,5-substitution pattern—a regioisomer often less accessible than its 1,3-counterpart—this compound offers unique steric and electronic vectors for drug design. It has gained prominence as a fragment in the development of SHP2 phosphatase inhibitors and as a precursor for fused heterocyclic systems like pyrazolo[4,3-b]pyridines. This guide details its physicochemical properties, regioselective synthesis, and characterization standards.
Chemical Identity & Structural Analysis[2][3][4]
The compound features a pyrazole core substituted at the nitrogen (N1) with a methyl group and at C5 with a phenyl ring.[1] The C3 position holds a hydroxymethyl group, acting as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., oxidation to aldehyde, conversion to halomethyl).
| Parameter | Data |
| IUPAC Name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
| CAS Registry Number | 124344-98-5 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | Cn1c(c(cc1CO)c2ccccc2) |
| InChI Key | UIEABCXJWANXFS-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Physicochemical Profiling
Understanding the physical constants is vital for purification and formulation. The lipophilicity (LogP) suggests moderate membrane permeability, suitable for fragment-based drug discovery (FBDD).
| Property | Value / Range | Context |
| Melting Point | 96 – 97 °C | Sharp range indicates high crystallinity. |
| Boiling Point (Pred.) | ~358 °C | High thermal stability; not volatile. |
| LogP (Calc.) | 1.58 | Optimal for "Rule of 3" fragment libraries. |
| pKa (Calc.) | ~13.5 (OH), ~2.5 (Pyz-N) | The pyrazole nitrogen is weakly basic. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; moderate in non-polar. |
Synthetic Architecture & Regiocontrol
The synthesis of 1,5-disubstituted pyrazoles is challenging due to the natural tendency of hydrazine condensations to favor the 1,3-isomer (sterically less crowded). The protocol below prioritizes the formation of the 1,5-isomer via a diketoester precursor, followed by selective reduction.
Experimental Workflow Diagram
Figure 1: Synthetic pathway highlighting the transition from condensation to reduction.
Detailed Protocol
Step 1: Cyclocondensation (Ester Formation)
-
Reagents: Methylhydrazine (1.1 eq), Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq), Acetic Acid (solvent).
-
Procedure: Dissolve the diketoester in glacial acetic acid. Add methylhydrazine dropwise at 0°C to minimize exotherm.
-
Conditions: Heat to reflux for 2–4 hours. The acidic medium helps direct the nucleophilic attack of the hydrazine
to the ketone adjacent to the phenyl ring, favoring the 1-methyl-5-phenyl isomer. -
Workup: Evaporate solvent. Neutralize with saturated
. Extract with ethyl acetate.[2] Purify via column chromatography (Hexane:EtOAc) to separate the 1,5-isomer (major in AcOH) from the 1,3-isomer.
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (
, 2.0 eq) or Sodium Borohydride ( ) with . -
Solvent: Anhydrous THF (for
) or Methanol (for ). -
Procedure:
-
Cool the ester solution in THF to 0°C.
-
Slowly add
pellets/solution under Argon. -
Stir at room temperature for 1–2 hours (monitor by TLC).
-
-
Quench: Fieser workup (
, 15% , ) to precipitate aluminum salts. Filter and concentrate. -
Yield: Typically 85–92%.
Analytical Characterization
Validating the structure requires distinguishing it from the 1-methyl-3-phenyl regioisomer. The key indicator is the NOE (Nuclear Overhauser Effect) between the N-Methyl group and the Phenyl ortho-protons, which is strong in the 1,5-isomer but absent in the 1,3-isomer.
1H NMR Data (300 MHz, CDCl3)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.30 – 7.50 | Multiplet | 5H | Phenyl Ar-H (Proximity to N-Me affects shift) |
| 6.66 | Singlet | 1H | Pyrazole H-4 |
| 4.78 | Singlet | 2H | CH₂-OH (Methylene) |
| 3.85 | Singlet | 3H | N-CH₃ (Diagnostic Shift) |
| 2.20 | Broad Singlet | 1H | -OH (Exchangeable) |
Structural Logic Map
Figure 2: Structural features and diagnostic interactions for the 1,5-isomer.
Applications in Drug Discovery[6][7]
SHP2 Phosphatase Inhibition
The (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold was identified via fragment-based screening as a binder to the SHP2 protein, an oncogenic tyrosine phosphatase. The pyrazole nitrogen and the hydroxyl group form water-mediated hydrogen bonds within the active site, while the phenyl group occupies a hydrophobic sub-pocket.
Synthetic Utility[6]
-
Halogenation: Treatment with
yields the chloromethyl derivative, a potent electrophile for alkylating amines. -
Oxidation: Conversion to the aldehyde (
oxidation) allows for reductive amination or Wittig reactions. -
Fused Systems: Cyclization with adjacent amino groups leads to pyrazolo[4,3-b]pyridines, which are privileged structures in kinase inhibitor design.
Safety & Handling (GHS)
Signal Word: Warning
| Hazard Code | Statement | Precaution |
| H315 | Causes skin irritation. | Wear nitrile gloves. |
| H319 | Causes serious eye irritation. | Use safety goggles. |
| H335 | May cause respiratory irritation.[3] | Work in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable but can oxidize slowly if exposed to air/light over prolonged periods.
References
-
Synthesis & Properties: ARKIVOC, 2007, xiv, 185-203.[2] (Synthesis of pyrazole aldehydes and alcohols).
-
SHP2 Fragment Screening: University of Birmingham Thesis, 2010. "Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2".
-
Regioselectivity in Pyrazoles: Journal of Organic Chemistry, 2003. "Regioselectivity in the Synthesis of 1,3,5-Substituted Pyrazoles".
-
CAS Verification: PubChem Compound Summary for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.
-
Safety Data: Thermo Fisher Scientific / Alfa Aesar SDS for Pyrazole derivatives.
